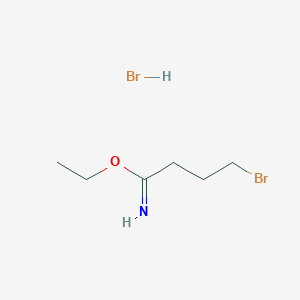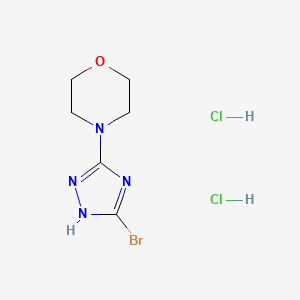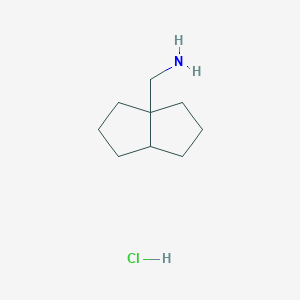![molecular formula C15H11F12N3O9 B6295150 ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95% CAS No. 2368824-63-7](/img/structure/B6295150.png)
([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%” is a chemical compound with a molecular weight of 491.22 . The IUPAC name for this compound is oxazolo[4,5-b]pyridin-2-ylmethanamine tris(2,2,2-trifluoroacetate) .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic ring of oxazole, which contains atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C7H7N3O.3C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;33-2(4,5)1(6)7/h1-3H,4,8H2;3(H,6,7) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, oxazole derivatives are known to engage with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 491.22 . The IUPAC name for this compound is oxazolo[4,5-b]pyridin-2-ylmethanamine tris(2,2,2-trifluoroacetate) .Safety and Hazards
Future Directions
Oxazole derivatives have been gaining popularity in recent years due to their increasing relevance in the field of medicinal chemistry . They are being investigated for the development of novel compounds that show favorable biological activities . The information presented in the research on oxazole derivatives can serve as an impetus for new ideas in the pursuit of designing more biologically active and less toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.4C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;4*3-2(4,5)1(6)7/h1-3H,4,8H2;4*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQCDFFDRRNZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F12N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)
![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)
![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)
![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)

![2-t-Butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6295101.png)
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)
![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)


![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)

![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)